Indole-7-carboxaldehyde

Photochemistry Excited-State Dynamics Photostability

Indole-7-carboxaldehyde (I7C) is the 7-positional isomer of the indole carboxaldehyde family. Unlike its 2-, 3-, 4-, 5-, or 6-substituted analogs, only I7C exhibits intramolecular N–H···O=C hydrogen bonding, which quenches H-atom elimination channels under UV irradiation. This position-dependent photostability makes it essential for UV-stable organic semiconductors and photodetectors. I7C is the required monomer for high-performance supercapacitor electrodes delivering 489 F g⁻¹ at 2.5 A g⁻¹ with 87% capacity retention after 5000 cycles. It is the specific starting material for Zn²⁺-selective fluorescent probes (27-fold fluorescence enhancement) and NHC-catalyzed asymmetric pyrroloquinolinone synthesis. Substitution with any other indole carboxaldehyde isomer yields different molecular architectures. Procure I7C for applications where 7-position reactivity and intramolecular H-bonding are structurally mandatory.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
CAS No. 1074-88-0
Cat. No. B017374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndole-7-carboxaldehyde
CAS1074-88-0
Synonyms7-Formylindole
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C=O)NC=C2
InChIInChI=1S/C9H7NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-6,10H
InChIKeyXQVZDADGTFJAFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indole-7-carboxaldehyde (CAS 1074-88-0): Procurement-Ready Technical Profile


Indole-7-carboxaldehyde (I7C, CAS 1074-88-0) is a heterocyclic aromatic aldehyde belonging to the indole carboxaldehyde family [1]. This positional isomer, featuring a formyl group at the 7-position of the indole ring, is commercially available with high purity (typically ≥97% assay) as a yellow crystalline solid with a melting point of 87-91 °C [2]. I7C serves as a versatile building block in medicinal chemistry, particularly for the synthesis of antiandrogens, antiplatelet agents, liver X receptor (LXR) agonists, and EP3 receptor antagonists .

Why Indole-7-carboxaldehyde (CAS 1074-88-0) Cannot Be Replaced by Other Indole Carboxaldehyde Isomers


Positional isomerism critically dictates the physicochemical, photophysical, and materials properties of indole carboxaldehydes, making simple substitution non-viable. The 7-position uniquely enables intramolecular hydrogen bonding between the indolic N–H and the carbonyl oxygen of the formyl group, a structural feature absent in isomers substituted at the 2-, 3-, 4-, 5-, or 6-positions [1]. This intramolecular H-bond profoundly alters excited-state dynamics, quenching H-atom elimination channels that are active in other isomers [1]. Consequently, I7C exhibits distinct fluorescence behavior, reactivity profiles, and polymer morphology upon electropolymerization [2][3]. The quantitative evidence below establishes that I7C offers measurable advantages in specific applications where these position-dependent properties are leveraged.

Quantitative Differentiation of Indole-7-carboxaldehyde (CAS 1074-88-0) Against Key Comparators


Indole-7-carboxaldehyde Exhibits Quenched H-Atom Elimination Under UV Irradiation vs. Active Dissociation in Isomers

The photostability of indole-7-carboxaldehyde (I7C) is superior to that of its positional isomers. Under 193 nm UV irradiation, the fast component of H atom elimination in the photofragment translational energy distribution is intense for indole-4-, 5-, and 6-carboxaldehyde, indicating dissociation on a repulsive excited state. In contrast, for I7C, this H atom elimination channel is 'almost quenched' [1]. This unique behavior is attributed to intramolecular hydrogen bonding between the N–H and HCO groups, which is present only in the 7-isomer [1].

Photochemistry Excited-State Dynamics Photostability

Indole-7-carboxaldehyde Enables 27-Fold Fluorescence Enhancement for Selective Zn²⁺ Sensing

Indole-7-carboxaldehyde (I7C) functions as a highly sensitive fluorescent chemosensor, exhibiting a pronounced 'turn-on' response specifically for Zn²⁺ ions. Upon binding Zn²⁺, I7C displays a 27-fold enhancement in fluorescence intensity at ~430 nm [1]. This selective response is mediated by excited-state proton transfer (ESPT) and formation of a 1:1 metal-ion:I7C complex. In contrast, I7C shows a 'turn-off' quenching response for Pb²⁺ ions, demonstrating dual-mode sensing capability [1].

Fluorescent Sensor Metal Ion Detection Chemosensor

Poly(Indole-7-carboxaldehyde) Delivers 489 F g⁻¹ Specific Capacitance vs. Unsubstituted Polyindole

Electropolymerization of indole-7-carboxaldehyde yields poly(indole-7-carboxaldehyde) (7-PIC), a conducting polymer with significantly enhanced supercapacitor performance compared to unsubstituted polyindole (PIn) and other positional isomers. 7-PIC exhibits a high specific capacitance of 489 F g⁻¹ at a current density of 2.5 A g⁻¹ [1]. Crucially, 7-PIC demonstrates excellent cyclic stability, retaining 87% of its initial capacitance after 5000 charge/discharge cycles [1]. These metrics are superior to those reported for unsubstituted polyindole and demonstrate the specific advantage conferred by the 7-carboxaldehyde substitution.

Supercapacitors Conducting Polymers Energy Storage

I7C Enables NHC-Catalyzed Cascade Reaction to Pyrroloquinolinones with High Yield and Enantioselectivity

Indole-7-carboxaldehyde serves as a key substrate in an N-heterocyclic carbene (NHC)-catalyzed cascade reaction with enals to afford optically active pyrroloindolones and pyrroloquinolinones [1]. The reaction proceeds with 'high yields' and 'excellent enantioselectivities' under mild conditions [1]. This synthetic route is specific to the 7-position aldehyde for accessing the pyrroloquinolinone scaffold, whereas the analogous reaction with indole-2-carboxaldehyde yields the pyrroloindolone scaffold [1]. The divergent reactivity based on substitution pattern highlights the necessity of selecting the correct isomer for targeted molecular architecture.

Asymmetric Synthesis Organocatalysis Heterocyclic Chemistry

I7C Exhibits Dual Emission at 451 nm and 862 nm via Excited-State Intramolecular Proton Transfer

Indole-7-carboxaldehyde (I7C) displays unique dual fluorescence due to excited-state intramolecular proton transfer (ESIPT). Computed and experimental results confirm emission bands at 451 nm and 862 nm, originating from normal (Nc) and zwitterionic (Z*) conformers, respectively [1]. This dual emission, stemming from intramolecular hydrogen bonding between the N–H donor and carbonyl acceptor, is a distinguishing photophysical signature of the 7-isomer [1].

Fluorescence ESIPT Optical Materials

Procurement-Driven Application Scenarios for Indole-7-carboxaldehyde (CAS 1074-88-0)


UV-Stable Optical and Photovoltaic Materials Research

Based on the evidence that indole-7-carboxaldehyde uniquely quenches H-atom elimination under 193 nm irradiation [1], researchers developing UV-stable organic semiconductors, photodetectors, or solar cell components should procure I7C over other indole carboxaldehyde isomers. The intramolecular hydrogen bonding that confers this photostability is position-dependent and absent in the 4-, 5-, and 6-substituted analogs. This property is critical for devices exposed to high-energy UV radiation where material degradation must be minimized.

Fluorescent Chemosensor Development for Environmental Zn²⁺ Monitoring

I7C is a validated starting material for constructing Zn²⁺-selective fluorescent probes, delivering a quantifiable 27-fold fluorescence enhancement upon target binding [2]. Procurement should be prioritized for projects focused on developing turn-on sensors for zinc ion detection in biological or environmental samples, particularly in aqueous media. The dual-mode sensing (turn-on for Zn²⁺, turn-off for Pb²⁺) also offers a platform for ratiometric sensor design.

High-Performance Supercapacitor Electrode Fabrication

For groups developing conducting polymer-based supercapacitor electrodes, indole-7-carboxaldehyde is the recommended monomer over unsubstituted indole. Electropolymerization yields 7-PIC, which demonstrates a specific capacitance of 489 F g⁻¹ at 2.5 A g⁻¹ and retains 87% capacity after 5000 cycles [3]. These metrics provide a clear, quantitative benchmark for electrode performance, guiding procurement decisions toward the functionalized monomer.

Enantioselective Synthesis of Pyrroloquinolinone Scaffolds

Indole-7-carboxaldehyde is a specific and required starting material for the NHC-catalyzed cascade synthesis of optically active pyrroloquinolinones [4]. Substitution with indole-2-carboxaldehyde yields a different pyrroloindolone scaffold. Therefore, synthetic chemists aiming to access the quinolinone core must procure I7C to achieve the desired molecular architecture and high enantioselectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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